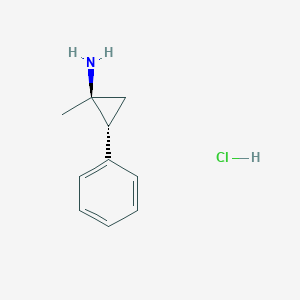
1-methyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzene ring fused with a diazole ring, which is further substituted with a carboxylic acid group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with formic acid and formaldehyde, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. Additionally, the use of automated systems can minimize human error and improve consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,3-benzodiazole-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and solubility.
1-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which can influence its chemical properties and applications.
1H-1,3-benzodiazole-4-carboxylic acid methyl ester: Contains an ester group instead of the hydrochloride salt, affecting its solubility and reactivity.
Uniqueness
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where solubility and specific reactivity are crucial.
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1-methylbenzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11;/h2-5H,1H3,(H,12,13);1H |
Clave InChI |
LBVZTFPCMLFLFC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C=CC=C21)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


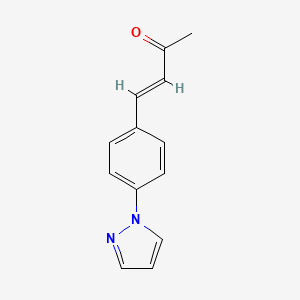

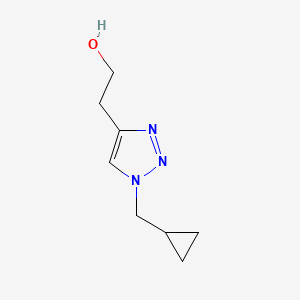
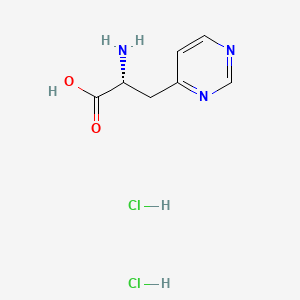

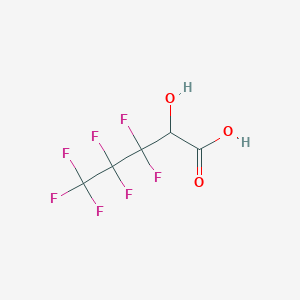


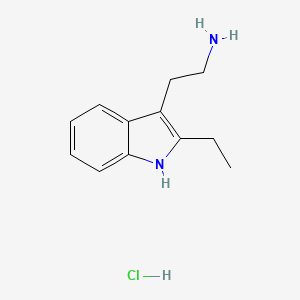
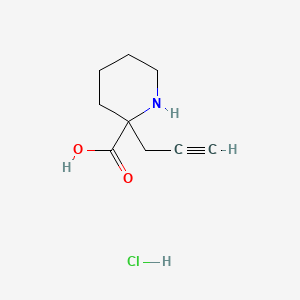
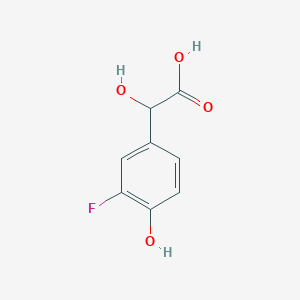
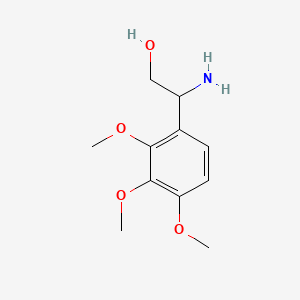
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
